molecular formula C7H11N3O2 B1593074 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one CAS No. 500161-23-9

2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one

Cat. No.: B1593074
CAS No.: 500161-23-9
M. Wt: 169.18 g/mol
InChI Key: GWBXUTJCYUUSDY-UHFFFAOYSA-N
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Description

2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest due to its potential applications in various scientific fields. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. The presence of amino and hydroxyl groups in this compound enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. This reaction proceeds through a series of steps, including cyclization and deprotection, to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may utilize optimized procedures to ensure high yield and purity. The use of Vilsmeier–Haack–Arnold reagent followed by immediate deprotection of protecting groups has been reported to be effective in converting 2-amino-4,6-dihydroxypyrimidine analogs to their desired derivatives .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to nucleic acid analogs and enzyme inhibitors.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in nucleic acid synthesis, thereby affecting the replication of viruses and the proliferation of cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4,6-dichloropyrimidine
  • 2,4-Diamino-6-hydroxypyrimidine

Uniqueness

2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is unique due to the presence of the isopropyl group at the 5-position, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-amino-4-hydroxy-5-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3(2)4-5(11)9-7(8)10-6(4)12/h3H,1-2H3,(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBXUTJCYUUSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(NC1=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649698
Record name 2-Amino-6-hydroxy-5-(propan-2-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500161-23-9
Record name 2-Amino-6-hydroxy-5-(propan-2-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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